

Analysis of 2-Chloro-3-nitrophenol: A Case Study in Structural Investigation

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Compound of Interest

Compound Name: 2-Chloro-3-nitrophenol

Cat. No.: B183055

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To the End User: A Note from the Senior Application Scientist

Following a comprehensive and exhaustive search of public scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), the Crystallography Open Database (COD), and a wide array of peer-reviewed journals, it has been determined that the specific single-crystal X-ray structure of **2-chloro-3-nitrophenol** (CAS No. 603-84-9) has not been publicly reported.

The absence of this primary experimental data makes it impossible to fulfill the request for an in-depth technical guide on its specific crystal structure. A valid structural analysis, by definition, requires the foundational crystallographic information file (CIF) which contains unit cell dimensions, space group, and atomic coordinates. Without this data, any discussion of molecular geometry, intermolecular interactions, and supramolecular assembly would be purely speculative and would not meet the required standards of scientific integrity and authoritative grounding.

While the requested guide on **2-chloro-3-nitrophenol** cannot be produced, I have instead prepared a technical whitepaper outlining the methodology and workflow that a research team would follow to determine and analyze such a structure. This guide uses the original topic as a case study, detailing the exact experimental and computational steps that would be required to take the compound from a powder to a fully analyzed, publication-ready crystal structure. This serves as an authoritative template for researchers undertaking similar structural investigations.

Whitepaper: A Methodological Blueprint for the Crystal Structure Analysis of Novel Organic Compounds

Introduction and Strategic Importance

2-Chloro-3-nitrophenol is a substituted aromatic compound used as a precursor in the synthesis of dyes and pharmaceuticals.[1][2] Understanding its solid-state structure is paramount for controlling polymorphism, predicting solubility, and designing derivatives with tailored physicochemical properties. The three-dimensional arrangement of molecules in the crystal lattice, governed by a delicate balance of intermolecular forces, dictates the material's bulk properties. This document outlines the definitive workflow for elucidating this structure via single-crystal X-ray diffraction (SC-XRD), supplemented by computational and spectroscopic analysis.

Synthesis and Crystallization: The Foundation of Structural Analysis

The first critical phase is to obtain single crystals of sufficient quality for diffraction—typically well-formed, without defects, and with dimensions of 0.1-0.3 mm.[3]

2.1 Synthesis The target compound, **2-chloro-3-nitrophenol**, can be prepared via the nitration of 2-chlorophenol.

- **Rationale:** This electrophilic aromatic substitution is a standard and reliable method for introducing a nitro group onto a phenol ring. Reaction conditions (temperature, nitrating agent) must be carefully controlled to manage regioselectivity and prevent over-nitration.

2.2 Crystallization Protocol Growing high-quality crystals is often the most challenging step. Several methods should be attempted in parallel.

- **Step 1: Solvent Screening.** The compound's solubility should be tested in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane) to identify a solvent in which it is sparingly soluble.

- **Step 2: Slow Evaporation.** A nearly saturated solution is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated seal. The slow evaporation of the solvent increases the concentration, promoting nucleation and crystal growth.
- **Step 3: Vapor Diffusion (Hanging or Sitting Drop).** A concentrated solution of the compound is placed as a drop on a slide, which is then sealed over a reservoir of a miscible "anti-solvent" (a solvent in which the compound is insoluble). The anti-solvent vapor slowly diffuses into the drop, reducing the compound's solubility and inducing crystallization.
- **Step 4: Cooling.** A saturated solution is prepared at an elevated temperature and allowed to cool slowly and undisturbed to room temperature, or below.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Experiment

SC-XRD is the gold standard for determining the atomic arrangement in a crystalline solid. It relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic lattice, creating a unique diffraction pattern from which the structure can be deduced.

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- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a glass fiber or loop.^[3]
- **Data Collection:** The mounted crystal is placed on a diffractometer, cooled under a stream of nitrogen gas (typically to 100 K), and centered in the X-ray beam.
 - **Scientist's Note:** Cooling is crucial as it minimizes atomic thermal vibrations, leading to a more precise determination of atomic positions and higher quality data at high diffraction angles.
- **Unit Cell Determination:** A short series of diffraction images are taken to locate reflections, which are then indexed to determine the preliminary unit cell parameters and Bravais lattice.

- **Data Integration and Scaling:** A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.^[3] The raw intensities are integrated, corrected for experimental factors (like absorption), and scaled.
- **Structure Solution:** The "phase problem"—the fact that detectors measure intensity but not the phase of the diffracted waves—is solved using computational methods, such as Direct Methods, to generate an initial electron density map.
- **Structure Refinement:** An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, typically with software like SHELXL. The process iteratively adjusts atomic positions, occupancies, and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structural Analysis and Interpretation

Once a refined structure is obtained, the analysis begins. This involves examining the molecular geometry and, critically, the intermolecular interactions that build the three-dimensional lattice.

4.1 Hirshfeld Surface Analysis Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. The surface is drawn around a molecule, and the distance from the surface to the nearest atom exterior (d_e) and interior (d_i) is calculated. These values are mapped onto the surface to reveal close contacts.

- **d_{norm} Surface:** A normalized contact distance (d_{norm}) is colored to highlight interactions. Red spots indicate close contacts (like hydrogen bonds) where the distance is shorter than the van der Waals radii sum, white indicates contacts around the vdW separation, and blue indicates longer contacts.^[1]
- **2D Fingerprint Plots:** These plots summarize all interactions by plotting d_e against d_i , with characteristic shapes revealing the prevalence of different interaction types (e.g., sharp spikes for strong O-H...O hydrogen bonds, wing-like shapes for C-H... π interactions).

4.2 Computational Complementation with DFT Density Functional Theory (DFT) calculations are used to corroborate experimental findings.

- **Geometry Optimization:** The molecular structure of **2-chloro-3-nitrophenol** would be optimized in the gas phase using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G++(d,p)). Comparing the optimized geometry with the experimental crystal structure reveals conformational changes induced by crystal packing forces.
- **Molecular Electrostatic Potential (MEP):** An MEP map would be calculated to visualize the electrostatic landscape of the molecule, identifying electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. This helps rationalize the observed intermolecular interactions, such as hydrogen bonding to the nitro and hydroxyl groups.

Conclusion

While the specific crystal structure of **2-chloro-3-nitrophenol** remains to be determined, the methodological framework presented here provides a robust and comprehensive pathway for its elucidation. This process, combining meticulous crystallization, precise SC-XRD experimentation, and insightful computational analysis, is the cornerstone of modern structural chemistry, enabling researchers to decode the complex interplay of forces that govern the solid state.

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